molecular formula C15H17N5O3 B7469118 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B7469118
M. Wt: 315.33 g/mol
InChI Key: ZKPNMRGVXZDDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, it has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the CNS.
Biochemical and Physiological Effects:
5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial pathogens, and stimulate the release of neurotransmitters in the CNS. In addition, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments is its broad range of potential therapeutic applications. It has been shown to have activity against various types of cancer, fungi, and bacteria, as well as potential as a CNS stimulant and neurodegenerative disease treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and receptors in the body.
2. Exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of the potential use of this compound as a CNS stimulant or performance-enhancing drug.
4. Development of new synthesis methods for this compound that improve yield and purity.
5. Studies on the toxicity and safety of this compound in animal models and in humans.
Conclusion:
5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and to develop new therapies based on its properties.

Synthesis Methods

The synthesis of 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzaldehyde and 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. This method yields the desired product in good yield and purity.

Scientific Research Applications

5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been shown to have potential as a central nervous system (CNS) stimulant and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-9-5-13(20-15(18-9)16-8-17-20)19-10-6-11(21-2)14(23-4)12(7-10)22-3/h5-8,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPNMRGVXZDDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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